6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
This compound belongs to the bichromene-dione family, characterized by a fused coumarin dimeric structure. Key features include:
- 7'-Hydroxy group: Contributes to hydrogen-bonding capacity and polarity.
- 8'-Morpholinomethyl substituent: Introduces a polar heterocyclic moiety, improving solubility and enabling interactions with biological targets .
Properties
Molecular Formula |
C23H18BrNO6 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C23H18BrNO6/c24-14-1-4-20-13(9-14)10-17(23(28)30-20)16-11-21(27)31-22-15(16)2-3-19(26)18(22)12-25-5-7-29-8-6-25/h1-4,9-11,26H,5-8,12H2 |
InChI Key |
FIACVWPVEKBOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Br)OC4=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of de-brominated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted bichromene derivatives .
Scientific Research Applications
6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 6-BROMO-7’-HYDROXY-8’-[(MORPHOLIN-4-YL)METHYL]-2H,2’H-[3,4’-BICHROMENE]-2,2’-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural and synthetic features of related bichromene-diones and coumarin derivatives:
Key Observations:
Substituent Diversity: The target compound’s morpholinomethyl group distinguishes it from analogs with dimethylamino (Compound 2) or simple alkyl/alkoxy chains ().
Bromo vs. Hydroxy : The 6-bromo substituent introduces electron-withdrawing effects and steric hindrance, contrasting with hydroxyl-rich analogs (Compound 3, Triumbelletin), which prioritize hydrogen bonding .
Synthetic Challenges: Lower yields in hydroxylated analogs (e.g., Compound 3 at 45%) suggest that introducing polar groups like morpholinomethyl may require optimized conditions .
Solubility and Reactivity
- Morpholinomethyl Group: Expected to increase water solubility compared to dimethylamino (Compound 2) due to morpholine’s oxygen atom .
- Bromo Substituent : May reduce metabolic stability but enhance halogen-bonding interactions in enzyme inhibition (e.g., carbonic anhydrase targeting, as in ) .
Crystallographic and Hydrogen-Bonding Patterns
- Comparison with 4-(4-Bromophenyl)chromenone (): Both compounds feature bromo-substituted aromatic systems. However, the chromenone in lacks the bichromene-dione core, resulting in distinct packing via N–H⋯O hydrogen bonds .
Biological Activity
6-Bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅BrN₂O₃
- Molecular Weight : 328.19 g/mol
- CAS Number : Not available in the current databases
The compound features a bromine atom and a morpholinomethyl group, which are critical for its biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in a dose-dependent manner.
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Induction of Apoptosis : Studies have demonstrated that treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their progression through the cell cycle.
Case Studies
-
Case Study on HeLa Cells :
- Objective : To evaluate the cytotoxic effects of the compound on HeLa cells.
- Method : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : The study reported an IC₅₀ value of 5.0 µM, with significant morphological changes indicative of apoptosis observed under microscopy.
-
Case Study on MCF-7 Cells :
- Objective : To assess the impact on estrogen receptor-positive breast cancer cells.
- Method : MCF-7 cells were exposed to the compound and analyzed for proliferation and apoptosis markers.
- Results : An IC₅₀ of 4.5 µM was recorded, with flow cytometry confirming increased apoptotic cell populations.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for development as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells could be beneficial in reducing side effects commonly associated with conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
